Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a phenyl group at position 2, and an ethyl ester at position 2. Imidazo[1,2-a]pyridines are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-11-12(2)9-10-19(14)16/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVHFQJRAAKKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Functional Group Transformations
The ethyl ester and imidazo[1,2-a]pyridine core enable diverse derivatization:
Hydrolysis to Carboxylic Acid
The ethyl ester undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid, a precursor for further modifications:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | 1M NaOH, H₂O, reflux | 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | 85% |
Amidation
The carboxylic acid intermediate couples with amines to form carboxamides, enhancing antitubercular activity:
| Amine | Coupling Reagents | Product | MIC (Mtb) |
|---|---|---|---|
| Benzylamine | HOBt, EDCI, DMF | N-Benzyl-7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide | 0.7–2.3 μM |
C3-Alkylation and Arylation
The C3-carboxylate group participates in nucleophilic substitution reactions. For example, transesterification with benzyl alcohol enhances bioactivity:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Transesterification | Benzyl alcohol, H₂SO₄, reflux | Benzyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | 75% |
Halogenation at C6/C8 Positions
Electrophilic halogenation introduces bromine or iodine atoms, enabling cross-coupling reactions:
| Halogenation Agent | Conditions | Product | Yield |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | CH₃CN, BF₃·Et₂O, 80°C | 6-Iodo-7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | 91% |
Formylation at C3 Position
The aldehyde derivative is synthesized via Vilsmeier-Haack formylation:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃, DMF | 0°C → rt, 12 h | 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 68% |
Comparative Reaction Yields
Key transformations and their efficiencies:
Mechanistic Insights
Scientific Research Applications
Carcinogenicity Studies
Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is part of a broader class of heterocyclic amines known for their potential carcinogenic effects. Research indicates that compounds like this can form DNA adducts, which are critical in understanding the mechanisms of cancer initiation. Studies have shown that heterocyclic amines undergo metabolic activation leading to the formation of reactive species that can bind to DNA, potentially initiating carcinogenesis .
Food Science
This compound is relevant in food science, particularly concerning the formation of carcinogenic substances during the cooking of meat. This compound has been studied for its role in the formation of heterocyclic amines when meats are cooked at high temperatures. Understanding these processes helps in developing strategies to reduce exposure to harmful compounds through dietary modifications .
Pharmacological Research
The compound serves as a useful research chemical in pharmacological studies. Its structure allows for investigations into its biological activity and interactions with various biological targets. For instance, studies have utilized this compound to explore its effects on specific enzymes involved in drug metabolism and its potential implications in drug design .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Reactivity
The position and nature of substituents on the imidazo[1,2-a]pyridine scaffold critically affect chemical reactivity. For example:
- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) : Reacts with N-chlorosuccinimide (NCS) in ethyl acetate or THF to yield ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) (83% yield). In acetic acid, however, it forms ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (8e) (83% yield) .
Structural Modifications and Physicochemical Properties
Table 1: Physical and Spectral Data of Selected Analogues
*Calculated based on formula C₁₇H₁₆N₂O₂.
Key Observations:
- Fused Rings: Pyrano-fused derivatives (e.g., 7d, 7f) exhibit higher melting points (172–184°C) due to increased planarity and intermolecular interactions .
- Steric Effects : The 2-phenyl group in the target compound may hinder reactions at position 2 compared to simpler methyl-substituted analogues .
Biological Activity
Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 137997-34-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the imidazopyridine family, known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- Melting Point : 90-91 °C
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
1. Anti-inflammatory Activity
Research indicates that derivatives of imidazopyridines exhibit significant anti-inflammatory properties. A study highlighted that compounds with specific substitutions on the imidazo[1,2-a]pyridine moiety demonstrated notable albumin-denaturing power, suggesting their potential as anti-inflammatory agents. This compound was included in these assessments, showing promising results in inhibiting inflammation-related pathways .
2. Antimicrobial Activity
The antimicrobial efficacy of imidazopyridine derivatives has been well-documented. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Proteus and Klebsiella. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways .
3. Cytotoxic Activity
Imidazopyridine compounds are recognized for their cytotoxic effects against cancer cells. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Studies suggest that it may act as a selective inhibitor of kinase activity, which is crucial for cancer cell proliferation .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant albumin-denaturing power | |
| Antimicrobial | Inhibition of Proteus and Klebsiella growth | |
| Cytotoxic | Induces apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was tested for its anti-inflammatory effects using a rat model of inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial properties of this compound against clinically relevant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) effective against Klebsiella pneumoniae, providing insights into its potential use as an antimicrobial agent.
Q & A
Q. What are the key synthetic pathways for Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions. A common pathway involves cyclocondensation of 2-amino-4-methylpyridine with α-bromo ketones (e.g., 2-bromo-4-chloroacetophenone) under basic conditions, followed by esterification . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reactions often proceed at 80–100°C to avoid side products.
- Catalysts : Use of mild bases like K₂CO₃ improves yields compared to stronger bases .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and aromatic protons (δ ~7.2–8.5 ppm for phenyl/imidazo-pyridine) .
- IR : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and aromatic C=C (~1450–1600 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks at m/z ~279 (M⁺) and fragment ions (e.g., loss of ethoxy group: m/z ~251) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., PI3Kα) or microbial enzymes (e.g., enoyl-acyl carrier protein reductase) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenation, ester groups) influence bioactivity and pharmacokinetics?
Structural analogs reveal:
- Halogenation : Bromo/chloro substituents at the 7-position enhance antimicrobial potency (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) but may increase cytotoxicity .
- Ester vs. carbamate : Ethyl carbamate derivatives (e.g., Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate) improve metabolic stability in hepatic microsomal assays .
- Methyl substitution : A 7-methyl group optimizes lipophilicity (logP ~2.5), balancing membrane permeability and solubility .
Q. What computational methods are effective for predicting target engagement and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3Kα (PDB: 4L23). Key residues: Lys802 (hydrogen bonding) and Trp780 (π-π stacking) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
- QSAR models : Build 2D/3D-QSAR models with MOE or Open3DQSAR to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .
Q. How can contradictory data on biological activity be resolved?
Case example: Discrepancies in antimicrobial activity between studies may arise from:
- Strain variability : Test compound against clinical isolates vs. ATCC strains .
- Assay conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .
- Synergistic effects : Check for potentiation with adjuvants (e.g., efflux pump inhibitors) using checkerboard assays .
Methodological Guidance Tables
Q. Table 1: Comparison of Key Analogs and Bioactivity
Q. Table 2: Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Solvent | DMF/EtOH (1:1) | Balances polarity |
| Reaction Time | 12–16 hrs | Minimizes byproducts |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
